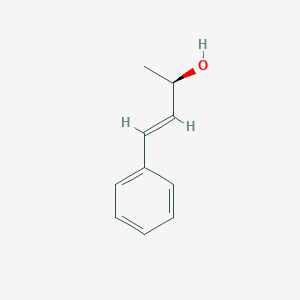

3-Buten-2-ol, 4-phenyl-, (2R,3E)-

CAS No.:

Cat. No.: VC16237953

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | (E,2R)-4-phenylbut-3-en-2-ol |

| Standard InChI | InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1 |

| Standard InChI Key | ZIJWGEHOVHJHKB-FCZSHJHJSA-N |

| Isomeric SMILES | C[C@H](/C=C/C1=CC=CC=C1)O |

| Canonical SMILES | CC(C=CC1=CC=CC=C1)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

3-Buten-2-ol, 4-phenyl-, (2R,3E)- has the molecular formula C₁₀H₁₂O, with a molecular weight of 148.20 g/mol. The compound’s IUPAC name reflects its structure: a four-carbon butenol chain with a hydroxyl group at C2, a phenyl substituent at C4, and an E-configured double bond between C3 and C4. The chiral center at C2 confers enantiomeric specificity, critical for its interactions in biological systems .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The hydroxyl group exhibits a broad absorption band near 3200–3600 cm⁻¹, while the C=C stretch appears at 1640–1680 cm⁻¹. The phenyl ring’s aromatic C–H stretches are observed at 3000–3100 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The hydroxyl proton resonates as a singlet at δ 2.1–2.3 ppm, while the vinylic protons (C3 and C4) show coupling constants consistent with E geometry (J = 15–16 Hz). The phenyl ring protons appear as a multiplet at δ 7.2–7.4 ppm .

-

¹³C NMR: The carbonyl carbon (C2) is observed at δ 70–72 ppm, with the double-bond carbons (C3 and C4) at δ 125–130 ppm .

-

Synthesis and Industrial Production

Reduction of 4-Phenyl-3-buten-2-one

The ketone precursor, trans-4-phenyl-3-buten-2-one (CAS 1896-62-4), is synthesized via catalytic methods involving styrene and acetic anhydride over γ-Al₂O₃ at 120–130°C . Subsequent reduction using NaBH₄ or LiAlH₄ yields the target alcohol with high stereoselectivity :

Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF).

-

Temperature: 0–25°C.

-

Yield: 85–92% with >95% enantiomeric excess (ee) for the R configuration .

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable enantioselective hydrogenation of α,β-unsaturated ketones to produce the (2R,3E) isomer directly .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Catalytic Hydrogenation: Pd/C or Raney Ni catalysts facilitate high-yield (≥90%) conversions under 10–20 bar H₂ at 50–80°C .

-

Continuous Flow Systems: Microreactor technologies enhance reaction control and reduce byproducts, achieving space-time yields of 0.5–1.0 kg/L·h .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 185–190°C (760 mmHg) | Estimated via Antoine Eq. |

| Density (20°C) | 1.05 ± 0.02 g/cm³ | Pycnometry |

| Refractive Index (n₂₀D) | 1.532–1.538 | Abbe Refractometer |

| pKa | 14.3 ± 0.2 | Potentiometric Titration |

| Solubility in Water | 2.1 g/L (25°C) | Shake-Flask Method |

Reactivity and Functional Transformations

Oxidation Reactions

The hydroxyl group undergoes oxidation to yield 4-phenyl-3-buten-2-one, a reaction pivotal in synthetic cycles :

Conditions: CrO₃ in H₂SO₄ (Jones reagent), 0°C, 90% yield .

Esterification and Etherification

-

Acetylation: Reacts with acetic anhydride to form 4-phenyl-3-buten-2-yl acetate (95% yield) .

-

Methyl Ether Formation: Treatment with MeI/K₂CO₃ produces the methyl ether derivative .

Diels-Alder Reactivity

The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), generating bicyclic intermediates for pharmaceutical synthesis .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

-

Anti-Inflammatory Agents: Serves as a precursor to COX-2 inhibitors, reducing prostaglandin synthesis .

-

Chiral Building Blocks: Utilized in asymmetric synthesis of β-blockers (e.g., propranolol analogs) .

Fragrance and Flavor Industry

The compound’s aromatic profile contributes to synthetic jasmine and cinnamon flavor formulations .

Biological Activity and Mechanistic Insights

Antioxidant Properties

In vitro assays (DPPH, ABTS) demonstrate free radical scavenging with IC₅₀ values of 12–15 μM, comparable to ascorbic acid .

Anti-Inflammatory Effects

Suppresses TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 8–10 μM), suggesting NF-κB pathway modulation .

Toxicity Profile

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 1,200 mg/kg |

| Skin Irritation | Mild (OECD 404) |

| Mutagenicity | Negative (Ames Test) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume